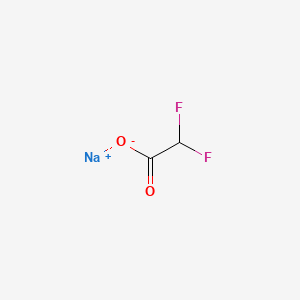

Sodium difluoroacetate

Overview

Description

Sodium difluoroacetate is a compound with the CAS Number: 2218-52-2 and a molecular weight of 118.02 . It is used in the preparation of acetoxylated oxime ethers .

Synthesis Analysis

Sodium difluoroacetate can be synthesized from Sodium hydroxide (NaOH) and anhydrous methanol .

Molecular Structure Analysis

The molecular formula of Sodium difluoroacetate is C2HF2NaO2 .

Chemical Reactions Analysis

Sodium difluoroacetate is used as a pharmaceutical intermediate. It reacts with aldehydes and triphenylphosphine to yield 1,1-difluoro olefins .

Physical And Chemical Properties Analysis

Sodium difluoroacetate is a white powder . It has a molecular weight of 118.01 .

Scientific Research Applications

Pharmaceutical Intermediates

Sodium difluoroacetate serves as a valuable intermediate in the synthesis of pharmaceutical compounds. It is involved in reactions with aldehydes and triphenylphosphine to yield 1,1-difluoro olefins . This reaction is significant due to its one-step synthesis approach, which is advantageous for the efficient production of complex pharmaceuticals.

Organic Synthesis

In the realm of organic chemistry, Sodium difluoroacetate is utilized for synthesizing various organofluorine compounds. The presence of fluorine atoms can significantly alter the physical and chemical properties of organic molecules, making them useful for a wide range of applications, including medicinal chemistry and material science .

Agrochemical Manufacturing

The compound’s reactivity with other organic molecules makes it a candidate for creating agrochemicals such as pesticides and herbicides. The fluorine atoms in Sodium difluoroacetate can contribute to the stability and effectiveness of these agrochemical products .

Material Science

Sodium difluoroacetate can be used in the development of advanced materials. Its incorporation into polymers and plastics can impart desirable properties like resistance to solvents, oils, and other chemicals, which is crucial for creating durable materials .

Catalyst in Chemical Reactions

It can act as a catalyst or a reactant in chemical reactions to produce compounds with difluoromethyl groups. These groups are prevalent in many drugs and agrochemicals due to their ability to enhance the biological activity of molecules .

Mechanism of Action

Target of Action

Sodium difluoroacetate, also known as Sodium Dichloroacetate (DCA), is a mitochondrial pyruvate dehydrogenase kinase inhibitor . The primary targets of DCA are the pyruvate dehydrogenase kinases (PDKs) that regulate the activity of the pyruvate dehydrogenase complex (PDC) . PDC plays a crucial role in the metabolic pathway of glucose, converting pyruvate into acetyl-CoA, which then enters the citric acid cycle for energy production .

Mode of Action

DCA acts by inhibiting PDK, which leads to the activation of PDC . By doing so, DCA disrupts the metabolic advantage of cancer cells, forcing them into a metabolic state less favorable for growth .

Biochemical Pathways

The inhibition of PDK and subsequent activation of PDC by DCA affects the glycolytic pathway and the citric acid cycle . This results in increased glucose oxidation, decreased lactate production, and a reduction in the Warburg effect (a form of metabolic reprogramming in cancer cells) . DCA has also been shown to stimulate angiogenesis by improving endothelial precursor cell function in an AKT/GSK-3β/Nrf2 dependent pathway .

Pharmacokinetics

The pharmacokinetics of DCA, including its absorption, distribution, metabolism, and excretion (ADME) properties, are still under investigation . Studies have shown that dca can cross biological barriers, such as the placenta, indicating its potential bioavailability .

Result of Action

The action of DCA results in various molecular and cellular effects. It has been shown to reduce brain infarct size and brain atrophy, increase VEGF and bFGF levels in vivo, promote angiogenesis in damaged areas, and significantly improve endothelial precursor cell function . These effects contribute to the therapeutic potential of DCA in conditions such as vascular dementia and chronic ischemic stroke .

Safety and Hazards

Sodium difluoroacetate should be handled with care to avoid contact with skin and eyes. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Sodium difluoroacetate has shown potential in treating various diseases, including cancer and metabolic disorders . However, more studies are needed to fully understand its mechanisms of action and potential applications .

Relevant Papers

Several papers have been published on Sodium difluoroacetate. For instance, a study found that Sodium dichloroacetate helped alleviate cancer-related fatigue in mice, without interfering with cancer treatments . Another paper discussed the use of Sodium dichloroacetate for the treatment of cancer in adult patients .

properties

IUPAC Name |

sodium;2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYAMVWLZDZJOQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

381-73-7 (Parent) | |

| Record name | Acetic acid, 2,2-difluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002218522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5062267 | |

| Record name | Sodium difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium difluoroacetate | |

CAS RN |

2218-52-2 | |

| Record name | Acetic acid, 2,2-difluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002218522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2-difluoro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium difluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

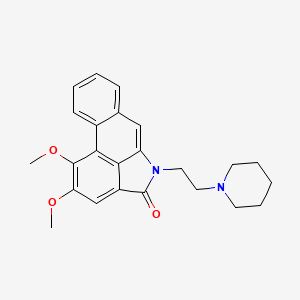

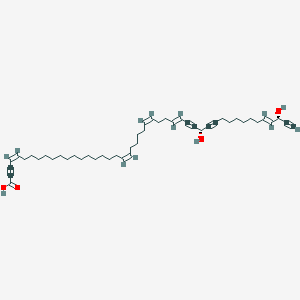

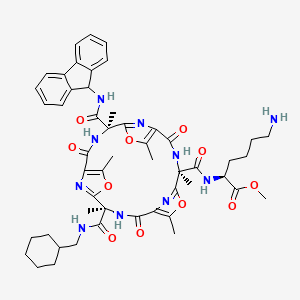

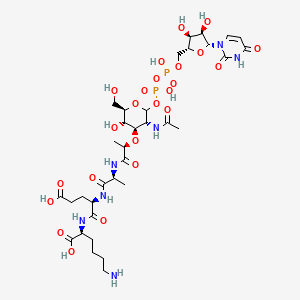

Feasible Synthetic Routes

Q & A

Q1: How does sodium difluoroacetate impact lactate levels, and what is its mechanism of action?

A1: Sodium difluoroacetate (DFA) acts as an activator of pyruvate dehydrogenase, a key enzyme in glucose metabolism. [, ] This enzyme facilitates the conversion of pyruvate to acetyl-CoA, which then enters the citric acid cycle for energy production. By activating pyruvate dehydrogenase, DFA promotes the utilization of pyruvate, thereby reducing its conversion to lactate. [, ] This mechanism of action explains the observed hypolactatemic effect of DFA in both normal and diabetic animal models. [, ]

Q2: What were the key findings regarding sodium difluoroacetate's effect on diabetic rats compared to a similar compound?

A2: In studies involving streptozotocin-induced diabetic rats, both DFA and sodium dichloroacetate (DCA), another pyruvate dehydrogenase activator, demonstrated significant lactate-lowering effects. [] Both compounds effectively reduced elevated blood and retinal lactate levels in diabetic rats compared to untreated diabetic controls. [] This finding highlights the potential of pyruvate dehydrogenase activators like DFA and DCA as therapeutic interventions for managing hyperlactatemia associated with diabetes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1264381.png)

![(1S,5R)-2-((S)-azepan-4-ylcarbamoyl)-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B1264392.png)

![1-tetracosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264393.png)

![N-[1-(3-fluorophenyl)-6,6-dimethyl-5,7-dihydro-4H-indazol-4-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B1264395.png)